molecular formula C20H18N2O3S B6909851 N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B6909851
M. Wt: 366.4 g/mol
InChI Key: QLWIXYPQUWFCDL-UHFFFAOYSA-N
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Description

N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound featuring a thiazole ring and a chromene moiety

Properties

IUPAC Name

N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(18-8-9-24-19-7-2-1-6-17(18)19)22-14-4-3-5-16(10-14)25-11-15-12-26-13-21-15/h1-7,10,12-13,18H,8-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWIXYPQUWFCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)NC3=CC(=CC=C3)OCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the chromene core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is free of impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and chromene moieties make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The thiazole ring, in particular, is known for its biological activity.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure allows for the creation of new materials with desirable properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The chromene moiety may also play a role in the compound's activity by interacting with cellular components.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities.

  • Chromene derivatives: These compounds contain the chromene core and are used in various applications, including as antioxidants and anti-inflammatory agents.

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